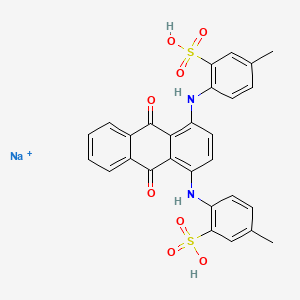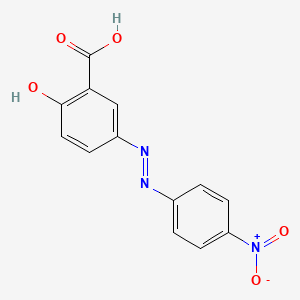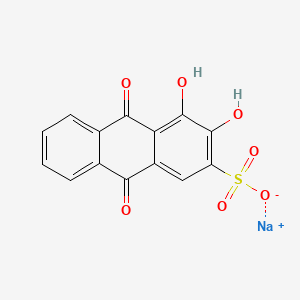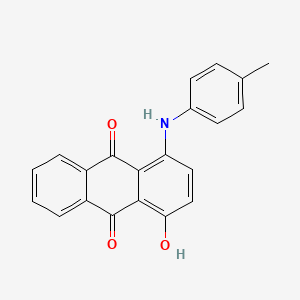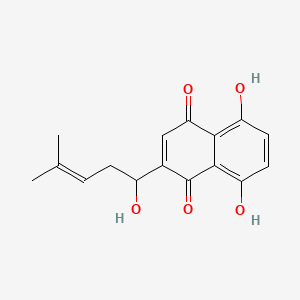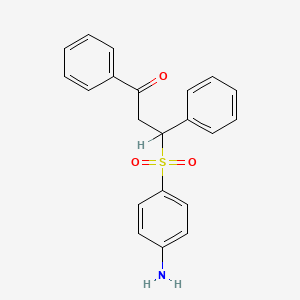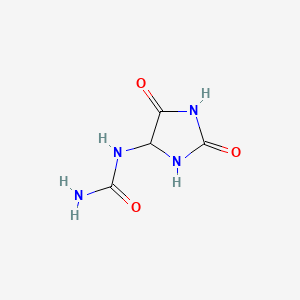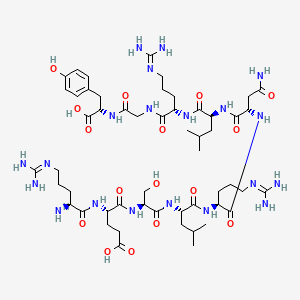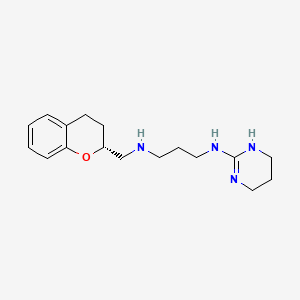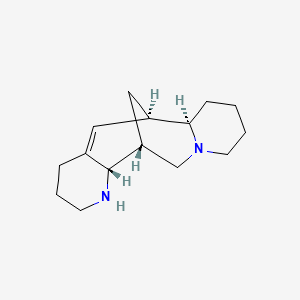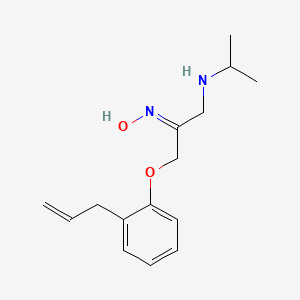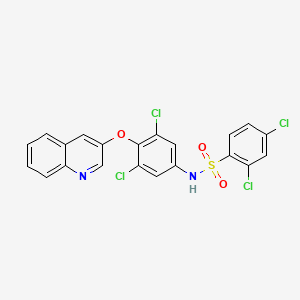
Benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)-
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von AMG-131 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die Chlorierung, Sulfonierung und Kupplungsreaktionen beinhalten .
Analyse Chemischer Reaktionen
AMG-131 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
AMG-131 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als selektiver Modulator in Studien verwendet, die den Peroxisomenproliferator-aktivierten Rezeptor gamma betreffen.
Biologie: Es wird verwendet, um die Auswirkungen der Modulation des Peroxisomenproliferator-aktivierten Rezeptors gamma auf zelluläre Prozesse zu untersuchen.
Medizin: Es wird auf sein Potenzial zur Behandlung von Typ-2-Diabetes mellitus untersucht, indem es die Insulinsensitivität und die Glukosetoleranz verbessert.
Industrie: Es wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf den Peroxisomenproliferator-aktivierten Rezeptor gamma abzielen
Wirkmechanismus
AMG-131 übt seine Wirkung durch selektive Modulation des Peroxisomenproliferator-aktivierten Rezeptors gamma aus. Dieser Rezeptor ist an der Regulierung der Reaktion des Körpers auf Insulin beteiligt. Durch die Bindung an diesen Rezeptor verstärkt AMG-131 die Insulinsensitivität und verbessert die Glukosetoleranz. Zu den beteiligten molekularen Zielen und Signalwegen gehören die Aktivierung von Genen, die für den Glukose- und Lipidstoffwechsel verantwortlich sind .
Wirkmechanismus
AMG-131 exerts its effects by selectively modulating the peroxisome proliferator-activated receptor gamma. This receptor is involved in regulating the body’s response to insulin. By binding to this receptor, AMG-131 enhances insulin sensitivity and improves glucose tolerance. The molecular targets and pathways involved include the activation of genes responsible for glucose and lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
AMG-131 ist im Vergleich zu anderen Verbindungen, die auf den Peroxisomenproliferator-aktivierten Rezeptor gamma abzielen, einzigartig. Im Gegensatz zu Thiazolidindionen verursacht AMG-131 keine Flüssigkeitsretention oder Herzhypertrophie, was es zu einer sichereren Alternative macht. Ähnliche Verbindungen umfassen:
Rosiglitazon: Ein Thiazolidindion, das ebenfalls auf den Peroxisomenproliferator-aktivierten Rezeptor gamma abzielt, jedoch ein höheres Risiko für Nebenwirkungen hat.
Pioglitazon: Ein weiteres Thiazolidindion mit ähnlichen Wirkungen, das aber auch mit Nebenwirkungen verbunden ist.
Die selektive Modulation und das verbesserte Sicherheitsprofil von AMG-131 machen es zu einem vielversprechenden Kandidaten für die therapeutische Anwendung.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl4N2O3S/c22-13-5-6-20(16(23)8-13)31(28,29)27-14-9-17(24)21(18(25)10-14)30-15-7-12-3-1-2-4-19(12)26-11-15/h1-11,27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRWDFUZLLQSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)OC3=C(C=C(C=C3Cl)NS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
T131 is a selective modulator of PPARg (peroxisome proliferator activated receptor gamma), a receptor involved in regulating the body’s ability to respond to insulin. T131 is not structurally related to the thiazolidinedione class of PPARg agonists, which includes Actos and Avandia | |
| Record name | AMG-131 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05490 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
315224-26-1 | |
| Record name | AMG-131 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315224261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMG-131 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05490 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IBRIGAMPAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7ILQ6U50J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


